2-Chloro-4'-methoxy-1,1'-biphenyl
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Overview
Description
2-Chloro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a methoxy group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.
Another method involves the electrophilic aromatic substitution reaction, where a chlorinated biphenyl undergoes substitution with a methoxy group . This reaction requires the presence of a strong electrophile and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4’-methoxy-1,1’-biphenyl often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce biphenyl derivatives with altered functional groups .
Scientific Research Applications
2-Chloro-4’-methoxy-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions that modify the structure and function of biological molecules . It may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxy-1,1’-biphenyl: Lacks the chlorine atom, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
92023-24-0 |
---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
DJMHGMILJZMMSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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